N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide
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Description
“N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a trifluoro group and a carboxamide group, which are common in many pharmaceuticals .
Scientific Research Applications
Enzyme Studies
The compound has been used in studies related to enzymes. For instance, a bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase from this bacteria was found to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Biocatalytic Synthesis
The compound has been involved in biocatalytic synthesis. The amidase from Burkholderia phytofirmans ZJB-15079 demonstrated great potential for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Enantioselective Hydrolysis
A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2 . This amidase was used in the kinetic resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to obtain (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and ®-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide .
Pharmaceutical Intermediates
Both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid were shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals . For example, they can be used in the synthesis of a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .
Synthesis and Characterization
The compound has been involved in studies related to the synthesis and characterization of novel chemical entities. Its synthesis involves catalytic processes that can yield pharmaceutically relevant products.
Inhibitor Studies
3,3,3-Trifluoro-2,2-dimethylpropionic acid, a similar compound, is used in the synthesis of 2-aminobenzaldehyde oxime analogs which act as dual inhibitors of neutrophil elastase and proteinase .
properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)13(20,11-4-2-1-3-5-11)9-18-12(19)10-6-7-21-8-10/h1-8,20H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUEMNCTIBISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide |
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